Cas no 94-47-3 (Phenethyl benzoate)

Phenethyl benzoate structure
Phenethyl benzoate structure
商品名:Phenethyl benzoate
CAS番号:94-47-3
MF:C15H14O2
メガワット:226.270464420319
CID:805427

Phenethyl benzoate 化学的及び物理的性質

名前と識別子

    • Phenethyl benzoate
    • 2-phenylethyl benzoate
    • Benzoic acid,2-phenylethyl ester
    • B-PHENYLETHYL BENZOATE
    • Benzoic acid, phenethyl ester (7CI, 8CI)
    • Phenethyl alcohol, benzoate (6CI)
    • Benzylcarbinyl benzoate
    • Finsolv SUN
    • NSC 24096
    • Phenylethyl benzoate
    • X-Tend 226
    • β-Phenethyl benzoate
    • β-Phenylethyl benzoate
    • インチ: 1S/C15H14O2/c16-15(14-9-5-2-6-10-14)17-12-11-13-7-3-1-4-8-13/h1-10H,11-12H2
    • InChIKey: OSORMYZMWHVFOZ-UHFFFAOYSA-N
    • ほほえんだ: O=C(C1C=CC=CC=1)OCCC1C=CC=CC=1

計算された属性

  • せいみつぶんしりょう: 226.09900
  • どういたいしつりょう: 226.09938
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 2
  • 重原子数: 17
  • 回転可能化学結合数: 5
  • 複雑さ: 225
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • ひょうめんでんか: 0
  • トポロジー分子極性表面積: 26.3
  • 互変異性体の数: 何もない
  • 疎水性パラメータ計算基準値(XlogP): 何もない

じっけんとくせい

  • 密度みつど: 1.093 g/mL at 25 °C(lit.)
  • ふってん: 182 °C12 mm Hg(lit.)
  • フラッシュポイント: >230 °F
  • 屈折率: n20/D 1.56(lit.)
  • PSA: 26.30000
  • LogP: 3.08610
  • FEMA: 2860 | PHENETHYL BENZOATE

Phenethyl benzoate セキュリティ情報

  • WGKドイツ:2
  • RTECS番号:DH6288000

Phenethyl benzoate 税関データ

  • 税関コード:2916310090
  • 税関データ:

    中国税関コード:

    2916310090

    概要:

    2916310090他の安息香酸及びその塩及びエステル。付加価値税:17.0%税金還付率:9.0% 規制条件:AB(入国貨物通関表、出国貨物通関表)最恵国関税:6.5% 一般関税:30.0%

    申告要素:

    製品名, 成分含有量、使用、アクリル酸アクリル酸エステルまたはエステルは包装がはっきりしていること

    規制条件:

    A.入国貨物通関表
    B.出国貨物通関申告書

    検査検疫種別:

    R、輸入食品衛生監督検査
    S.輸出食品衛生監督検査
    M.輸入商品検査
    N.輸出商品検査

    要約:

    2916310090他の安息香酸及びその塩類及びエステル類。管理条件:AB(輸入貨物検査証明書、輸出貨物検査証明書)。付加価値税:17.0%税金還付率:9.0%最恵国関税:6.5%.一般関税:30.0%

Phenethyl benzoate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd.
P2893-500G
Phenethyl Benzoate
94-47-3 >98.0%(GC)
500g
¥990.00 2024-04-15
TRC
P296015-250000mg
Phenethyl Benzoate
94-47-3
250g
$184.00 2023-05-17
TRC
P296015-50g
Phenethyl Benzoate
94-47-3
50g
$ 50.00 2022-06-03
TRC
P296015-250g
Phenethyl Benzoate
94-47-3
250g
$ 150.00 2022-06-03
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
W286020-SAMPLE-K
Phenethyl benzoate
94-47-3 natural, ≥98%, FG
391.53 2021-05-17
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
W286001-1KG-K
Phenethyl benzoate
94-47-3 ≥99%, FG
1KG
2044.01 2021-05-17
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
W286020-1KG-K
Phenethyl benzoate
94-47-3 natural, ≥98%, FG
1KG
4698.46 2021-05-17
TRC
P296015-100000mg
Phenethyl Benzoate
94-47-3
100g
$87.00 2023-05-17
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
W286020-1KG-1kg
Phenethyl benzoate
94-47-3 98%
1kg
¥9163.89 2023-11-12
A2B Chem LLC
AI62822-5g
Benzoic acid, 2-phenylethyl ester
94-47-3 >99%(GC)
5g
$18.00 2024-07-18

Phenethyl benzoate 合成方法

ごうせいかいろ 1

はんのうじょうけん
1.1 Reagents: Zinc chloride
リファレンス
Facile conversion of tetrahydropyranyl and silyl ethers into esters using acid chlorides and zinc chloride
Kim, Sunggak; Lee, Won Jae, Synthetic Communications, 1986, 16(6), 659-65

ごうせいかいろ 2

はんのうじょうけん
1.1 Catalysts: Iron(III) acetylacetonate Solvents: Xylene ;  rt; 15 h, reflux
リファレンス
Direct esterification of carboxylic acids with alcohols catalyzed by iron(III) acetylacetonate complex
Weng, Shiue-Shien; Chen, Fong-Kuang; Ke, Chih-Shueh, Synthetic Communications, 2013, 43(19), 2615-2621

ごうせいかいろ 3

はんのうじょうけん
1.1 Catalysts: Molybdenum chloride oxide (MoCl2O2), (T-4)- Solvents: Dichloromethane ;  rt; 30 min, rt
1.2 27 h, rt
1.3 Reagents: Water ;  cooled
リファレンス
Nucleophilic acyl substitutions of anhydrides with protic nucleophiles catalyzed by amphoteric, oxomolybdenum species
Chen, Chien-Tien; Kuo, Jen-Huang; Pawar, Vijay D.; Munot, Yogesh S.; Weng, Shieu-Shien; et al, Journal of Organic Chemistry, 2005, 70(4), 1188-1197

ごうせいかいろ 4

はんのうじょうけん
1.1 Catalysts: Bis(η5-2,4-cyclopentadien-1-yl)bis(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafl… ;  1 h, rt
リファレンス
Air-stable titanocene bis(perfluorooctanesulfonate) as a new catalyst for acylation of alcohols, phenols, thiols, and amines under solvent-free condition
Qiu, Ren-Hua; Zhang, Guo-Ping; Ren, Xiao-Fang; Xu, Xin-Hua; Yang, Rong-Hua; et al, Journal of Organometallic Chemistry, 2010, 695(8), 1182-1188

ごうせいかいろ 5

はんのうじょうけん
1.1 Reagents: tert-Butyl nitrite Solvents: Carbon tetrachloride ;  5 h, 60 °C
リファレンス
Carboxylic Acid O-H Insertion Reaction of β-Ester Diazos Enabling Synthesis of β-Acyloxy Esters
Li, Ziyi; Yao, Xinyu; Zhang, Xin; Mei, Haibo ; Han, Jianlin, Journal of Organic Chemistry, 2022, 87(22), 15483-15491

ごうせいかいろ 6

はんのうじょうけん
1.1 Catalysts: Zirconium, bis(η5-2,4-cyclopentadien-1-yl)bis(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-… ;  22 h, 85 °C
リファレンス
Process for direct esterification and transesterification reactions in the presence of high efficiency catalyst
, China, , ,

ごうせいかいろ 7

はんのうじょうけん
1.1 Catalysts: Zinc perchlorate hexahydrate Solvents: Diethyl ether ;  1 h, reflux; reflux → rt
1.2 Reagents: Sodium bicarbonate Solvents: Diethyl ether ,  Water ;  30 min, rt
リファレンス
Zn(ClO4)2·6H2O as a powerful catalyst for a practical acylation of alcohols with acid anhydrides
Bartoli, Giuseppe; Bosco, Marcella; Dalpozzo, Renato; Marcantoni, Enrico; Massaccesi, Massimo; et al, European Journal of Organic Chemistry, 2003, (23), 4611-4617

ごうせいかいろ 8

はんのうじょうけん
1.1 Catalysts: Bismuth triflate Solvents: Acetonitrile
リファレンス
Efficient and selective conversion of trimethylsilyl and tetrahydropyranyl ethers to their corresponding acetates and benzoates catalyzed by bismuth(III) salts
Mohammadpoor-Baltork, Iraj; Khosropour, Ahmad R., Monatshefte fuer Chemie, 2002, 133(2), 189-193

ごうせいかいろ 9

はんのうじょうけん
1.1 Catalysts: Bismuth triflate Solvents: Acetonitrile
リファレンス
Bismuth(III) salts as convenient and efficient catalysts for the selective acetylation and benzoylation of alcohols and phenols
Mohammadpoor-Baltork, I.; Aliyan, H.; Reza Khosropour, A., Tetrahedron, 2001, 57(27), 5851-5854

ごうせいかいろ 10

はんのうじょうけん
1.1 Catalysts: Oxobis(2,4-pentanedionato-κO2,κO4)titanium Solvents: Xylene ;  15 h, reflux; reflux → rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ;  rt
リファレンス
Direct Atom-Efficient Esterification between Carboxylic Acids and Alcohols Catalyzed by Amphoteric, Water-Tolerant TiO(acac)2
Chen, Chien-Tien; Munot, Yogesh S., Journal of Organic Chemistry, 2005, 70(21), 8625-8627

ごうせいかいろ 11

はんのうじょうけん
1.1 Catalysts: Stereoisomer of octabutyldi-μ3-oxobis[μ-(thiocyanato-κN:κN)]bis(thiocyanato-κN)t…
リファレンス
1,1,3,3-Tetrabutyl-1,3-diisothiocyanatodistannoxane
Driver, Tom G., e-EROS Encyclopedia of Reagents for Organic Synthesis, 2009, 1, 1-7

ごうせいかいろ 12

はんのうじょうけん
1.1 Catalysts: Bis(η5-2,4-cyclopentadien-1-yl)bis(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafl… ;  2.0 h, 80 °C
リファレンス
Zirconocene bis(perfluorooctanesulfonate)s-catalyzed acylation of alcohols, phenols, thiols, and amines under solvent-free conditions
Qiu, Renhua; Zhu, Yuyang; Xu, Xinhua; Li, Yinhui; Shao, Lingling; et al, Catalysis Communications, 2009, 10(14), 1889-1892

ごうせいかいろ 13

はんのうじょうけん
1.1 Reagents: 4-(Dimethylamino)pyridine Catalysts: 4,5-Dichloro-2-[(4-nitrophenyl)sulfonyl]-3(2H)-pyridazinone Solvents: Tetrahydrofuran ;  1 h, reflux
リファレンス
An efficient and convenient esterification of carboxylic acids using 4,5-dichloro-2-[(4-nitrophenyl)sulfonyl]pyridazin-3(2H)-one
Kim, Jeum-Jong; Park, Yong-Dae; Kweon, Deok-Heon; Kang, Young-Jin; Kim, Ho-Kyun; et al, Bulletin of the Korean Chemical Society, 2004, 25(4), 501-505

ごうせいかいろ 14

はんのうじょうけん
1.1 Catalysts: Zirconium(2+), triaquabis(η5-2,4-cyclopentadien-1-yl)-, 1,1,2,2,3,3,4,4,5,5,6,6,… ;  22 h, 85 °C
リファレンス
Zirconocene-catalyzed direct (trans)esterification of acyl acids (esters) and alcohols in a strict 1 : 1 ratio under solvent-free conditions
Tang, Zhi; Jiang, Qiutao; Peng, Lifen; Xu, Xinhua; Li, Jie; et al, Green Chemistry, 2017, 19(22), 5396-5402

ごうせいかいろ 15

はんのうじょうけん
1.1 Catalysts: Copper(4+), [1,8,15,22-tetramethyl-29H,31H-tetrapyrido[2,3-b:2′,3′-g:2′′,3′′-l:2… Solvents: Acetonitrile ;  21 h, reflux
リファレンス
Chemoselective protocol for O-acylation with a new catalyst
Akhlaghinia, Batool; Safaei, Elham; Larki, Paria, Trends in Organic Chemistry, 2010, 14, 93-106

ごうせいかいろ 16

はんのうじょうけん
1.1 Reagents: Diisopropylethylamine Solvents: Trihexyl(tetradecyl)phosphonium bis(trifluoromethylsulfonyl)imide ;  10 min, 75 °C
1.2 12 h, 75 °C
リファレンス
Scope and mechanistic insights into the use of tetradecyl(trihexyl)phosphonium bistriflimide: a remarkably selective ionic liquid solvent for substitution reactions
McNulty, James; Nair, Jerald J.; Cheekoori, Sreedhar; Larichev, Vladimir; Capretta, Alfredo; et al, Chemistry - A European Journal, 2006, 12(36), 9314-9322

ごうせいかいろ 17

はんのうじょうけん
1.1 Reagents: Diisopropylethylamine Solvents: Trihexyl(tetradecyl)phosphonium bis(trifluoromethylsulfonyl)imide ;  10 min, 30 °C
1.2 12 h, 75 °C
リファレンス
A mild esterification process in phosphonium salt ionic liquid
McNulty, James; Cheekoori, Sreedhar; Nair, Jerald J.; Larichev, Vladimir; Capretta, Alfredo; et al, Tetrahedron Letters, 2005, 46(21), 3641-3644

ごうせいかいろ 18

はんのうじょうけん
1.1 Reagents: Sodium nitrate ,  Sulfuric acid ,  Permanganic acid (HMnO4), potassium salt (1:1) Catalysts: Graphite (acidic) ;  0 - 20 °C; 7 h, 35 °C; 35 °C → rt
1.2 Reagents: Permanganic acid (HMnO4), potassium salt (1:1) ;  rt; 12 h, 35 °C; 35 °C → rt
1.3 Reagents: Hydrogen peroxide Solvents: Water
1.4 9 h, 100 °C
リファレンス
Graphite oxide-catalyzed esterification and transesterification
Qi, Junmei; Xu, Yuelong; Ma, Ning; Sun, Feifei, Youji Huaxue, 2013, 33(8), 1839-1846

ごうせいかいろ 19

はんのうじょうけん
1.1 Catalysts: Iron(III) acetylacetonate Solvents: Heptane ;  rt → 105 °C; 20 h, 105 °C; 105 °C → rt
1.2 Reagents: Ammonium chloride Solvents: Water
リファレンス
Transesterification catalyzed by iron(III) β-diketonate species
Weng, Shiue-Shien; Ke, Chih-Shueh; Chen, Fong-Kuang; Lyu, You-Fu; Lin, Guan-Ying, Tetrahedron, 2011, 67(9), 1640-1648

ごうせいかいろ 20

はんのうじょうけん
1.1 Catalysts: Methanesulfonic acid ,  Phosphinic acid Solvents: Water ;  1 h, 140 °C; 1 h, 150 °C; 1 h, 160 °C; 1 h, 170 °C; 1 h, 180 °C
リファレンス
Compositions containing phenethyl aryl esters as solubilizing agents for active organic compounds
, United States, , ,

Phenethyl benzoate Raw materials

Phenethyl benzoate Preparation Products

Phenethyl benzoate 関連文献

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推奨される供給者
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:94-47-3)PHENYLETHYL BENZOATE;PHENETHYL BENZOATE
8469577
清らかである:98%
はかる:Company Customization
価格 ($):問い合わせ